Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate
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Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is a synthetic organic compound that belongs to the class of esters This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate typically involves the esterification of 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process while minimizing waste and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hexanoylamino group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)-3-(butanoylamino)propanoate
- Methyl 3-(1,3-benzodioxol-5-yl)-3-(octanoylamino)propanoate
- Methyl 3-(1,3-benzodioxol-5-yl)-3-(decanoylamino)propanoate
Uniqueness
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is unique due to the specific length of its hexanoylamino side chain, which can influence its biological activity and physicochemical properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBDZFDPWLJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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